molecular formula C17H12N2O B8476234 4-(6-Methoxyquinolin-2-yl)benzonitrile

4-(6-Methoxyquinolin-2-yl)benzonitrile

Cat. No.: B8476234
M. Wt: 260.29 g/mol
InChI Key: UNZGXFIVFOKLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methoxyquinolin-2-yl)benzonitrile is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 6 and a benzonitrile moiety at position 2. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

4-(6-methoxyquinolin-2-yl)benzonitrile

InChI

InChI=1S/C17H12N2O/c1-20-15-7-9-17-14(10-15)6-8-16(19-17)13-4-2-12(11-18)3-5-13/h2-10H,1H3

InChI Key

UNZGXFIVFOKLOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Fluorescence Properties of Selected Derivatives

Compound Substituent (R) λem (nm) Quantum Yield
Q-B1 4-Methoxyphenyl 480 0.45
Q-B3 4-Fluorophenyl 465 0.32
Q-B4 4-Trifluoromethylphenyl 475 0.28

Pharmaceutical Intermediates

Benzonitrile derivatives with pyrimidine or triazine linkages are key intermediates in drug synthesis:

  • 4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile: A precursor for Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. Its molecular weight (212.21 g/mol) and planar structure facilitate binding to hydrophobic pockets in viral enzymes .

Table 2: Pharmacological Relevance of Benzonitrile Derivatives

Compound Target Application Molecular Weight (g/mol) Key Feature
4-(6-Methoxyquinolin-2-yl)benzonitrile (Hypothetical) Antiviral agents ~277* Methoxy enhances lipophilicity
4-((4-Oxo-1,4-dihydropyrimidin-2-yl)amino)benzonitrile Etravirine intermediate 212.21 Pyrimidine core for enzyme binding

*Calculated based on C₁₇H₁₁N₃O (277.29 g/mol).

Heterocyclic Hybrids

Compounds combining quinoline with benzoxazinone or triazine moieties highlight structural versatility:

  • 4-((4-(Cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile: Incorporates a triazine linker, enabling multi-target interactions in kinase inhibition .

Key Research Findings and Trends

  • Electronic Effects: Electron-donating groups (e.g., methoxy) on the quinoline ring enhance fluorescence and solubility, while electron-withdrawing groups (e.g., trifluoromethyl) improve photostability but may limit bioavailability .
  • Biological Activity : Benzonitrile derivatives with pyrimidine or triazine linkages show promise in antiviral and anticancer research due to their ability to disrupt enzyme function .
  • Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling optimization for specific applications (e.g., fluorescent sensors vs. drug intermediates) .

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